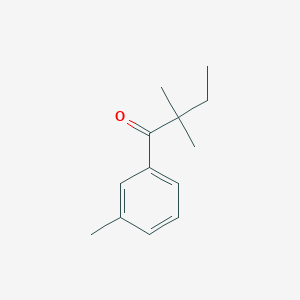

3',2,2-Trimethylbutyrophenone

Description

BenchChem offers high-quality 3',2,2-Trimethylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',2,2-Trimethylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-1-(3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFBYVDQVSVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642417 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-02-1 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3',2,2-Trimethylbutyrophenone

Introduction

3',2,2-Trimethylbutyrophenone, also known by its systematic IUPAC name 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone, is an aromatic ketone characterized by a carbonyl group connecting a meta-substituted tolyl ring and a sterically hindered tert-butyl group. Its molecular structure presents an interesting case study in the interplay of electronic effects from the aromatic system and significant steric hindrance adjacent to the carbonyl carbon. This guide provides a comprehensive overview of its chemical properties, synthesis, and predicted reactivity, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. While experimental data on this specific molecule is limited in publicly accessible literature, this document leverages established principles of organic chemistry and spectroscopic data from analogous compounds to construct a robust predictive profile.

Physicochemical and Computed Properties

The fundamental properties of 3',2,2-Trimethylbutyrophenone are summarized below. The boiling point and density are predicted values based on computational models.

| Property | Value | Reference |

| CAS Number | 898765-02-1 | [1] |

| Molecular Formula | C₁₃H₁₈O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Synonyms | 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone, 2,2-dimethyl-1-(m-tolyl)butan-1-one | [1][2] |

| Predicted Boiling Point | 272.9 ± 9.0 °C | [1] |

| Predicted Density | 0.935 ± 0.06 g/cm³ | [1] |

| XLogP3 | 3.7 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

Proposed Synthesis and Mechanistic Considerations

A prevalent and logical method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. For 3',2,2-Trimethylbutyrophenone, the synthesis would logically proceed via the acylation of toluene with 2,2-dimethylbutanoyl chloride.

The methyl group of toluene is an ortho-, para-directing activator. However, the significant steric bulk of the incoming 2,2-dimethylbutanoyl group (an acylium ion intermediate) would heavily favor substitution at the less hindered para-position. To achieve the desired meta-substitution, a multi-step synthesis starting from a meta-directing precursor or employing more advanced synthetic strategies would be necessary. However, for the purpose of illustrating a fundamental approach, the Friedel-Crafts acylation of toluene is detailed below, which would yield the isomeric 4'-methyl derivative as the major product, with the 3'-methyl isomer (the target compound) as a potential minor product or requiring a different starting material.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol is a generalized procedure for the synthesis of methyl-substituted 2,2-dimethylbutyrophenones.

-

Apparatus Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap for HCl gas.[3][4]

-

Reagent Preparation : In the round-bottom flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in a dry, inert solvent such as dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath.[3]

-

Acylium Ion Formation : Dissolve 2,2-dimethylbutanoyl chloride (1.0 eq.) in dry dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension. The reaction is exothermic and should be controlled by the rate of addition.[3]

-

Electrophilic Aromatic Substitution : After the formation of the acylium ion complex, add toluene (1.0 eq.), dissolved in dry dichloromethane, dropwise to the reaction mixture at 0°C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[5]

-

Workup : Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer using a separatory funnel.

-

Purification : Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Isolation : The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to isolate the desired ketone isomers.

Caption: Proposed Friedel-Crafts Acylation Workflow.

Predicted Spectroscopic Profile

No experimental spectra for 3',2,2-Trimethylbutyrophenone are readily available. However, a detailed prediction of its key spectroscopic features can be made based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

Aromatic Protons (δ 7.2-7.8 ppm) : The four protons on the meta-substituted ring will appear as complex multiplets in this region. The exact chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the methyl group.

-

Aromatic Methyl Protons (δ ~2.4 ppm) : The three protons of the methyl group attached to the aromatic ring are expected to appear as a singlet.

-

Methylene Protons (δ ~1.2 ppm) : The two protons of the ethyl group's methylene (-CH₂-) are expected to be a quartet due to coupling with the adjacent methyl group.

-

tert-Butyl Protons (δ ~1.0 ppm) : The nine equivalent protons of the two methyl groups attached to the quaternary carbon will likely appear as a singlet, being sterically shielded and having no adjacent protons to couple with.

-

Ethyl Methyl Protons (δ ~0.8 ppm) : The three protons of the ethyl group's terminal methyl (-CH₃) will appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton:

-

Carbonyl Carbon (δ > 190 ppm) : The carbonyl carbon is highly deshielded and will appear far downfield.

-

Aromatic Carbons (δ 125-140 ppm) : Six distinct signals are expected for the aromatic carbons, with the carbon attached to the carbonyl group being the most deshielded.

-

Quaternary Carbon (δ ~45 ppm) : The quaternary carbon of the 2,2-dimethylbutyl group.

-

Methylene Carbon (δ ~30 ppm) : The -CH₂- carbon of the ethyl group.

-

Aromatic Methyl Carbon (δ ~21 ppm) : The carbon of the methyl group on the tolyl ring.

-

tert-Butyl Methyl Carbons (δ ~25 ppm) : The carbons of the two methyl groups attached to the quaternary carbon.

-

Ethyl Methyl Carbon (δ ~8 ppm) : The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups.

-

C=O Stretch (1680-1700 cm⁻¹) : A strong, sharp absorption band in this region is characteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone (typically 1715 cm⁻¹).

-

sp² C-H Stretch (3000-3100 cm⁻¹) : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[7]

-

sp³ C-H Stretch (2850-3000 cm⁻¹) : Stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹.[8]

-

C=C Stretch (1450-1600 cm⁻¹) : Aromatic ring carbon-carbon stretching vibrations will show several bands in this region.[9]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The molecular ion peak would be observed at m/z = 190.

-

Major Fragmentation Pathways : The most likely fragmentation is alpha-cleavage on either side of the carbonyl group.

-

Loss of the tert-butyl group (•C(CH₃)₂CH₂CH₃) would result in a fragment ion corresponding to the 3-methylbenzoyl cation at m/z = 119 .

-

Loss of the m-tolyl group (•C₆H₄CH₃) would result in a fragment ion at m/z = 99 .

-

A McLafferty rearrangement is possible if a gamma-hydrogen is present, but in this structure, it is less likely to be a dominant pathway. The formation of a fragment ion at m/z 120, seen in butyrophenone, results from a McLafferty rearrangement.[2]

-

Reactivity and Mechanistic Pathways

The reactivity of 3',2,2-Trimethylbutyrophenone is governed by the carbonyl group, the adjacent sterically hindered alkyl group, and the activated aromatic ring.

Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. However, the bulky 2,2-dimethylbutyl group provides significant steric hindrance, which will slow down or prevent reactions with bulky nucleophiles.[1]

-

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The steric hindrance may require more forcing conditions compared to less hindered ketones.

-

Grignard and Organolithium Reactions : Addition of organometallic reagents will produce tertiary alcohols. The reaction rate will be highly dependent on the steric bulk of the incoming nucleophile.

-

Wittig Reaction : Conversion to an alkene using a phosphonium ylide may be challenging due to steric hindrance around the carbonyl group.

Reactions involving the Aromatic Ring

The aromatic ring is activated by the methyl group and deactivated by the carbonyl group. Further electrophilic aromatic substitution will be directed by both groups. The ortho/para-directing methyl group and the meta-directing acyl group will direct incoming electrophiles to the positions ortho and para to the methyl group, and meta to the acyl group.

Caption: Key Reactivity Pathways of 3',2,2-Trimethylbutyrophenone.

Potential Applications in Research and Drug Development

While specific applications for 3',2,2-Trimethylbutyrophenone have not been documented, its structure suggests potential utility in several areas:

-

Synthetic Intermediate : As a ketone, it can serve as a precursor for the synthesis of more complex molecules, including alcohols, alkenes, and other functionalized aromatic compounds. The sterically hindered nature of the molecule could be exploited to achieve specific stereochemical outcomes in certain reactions.[1]

-

Scaffold in Medicinal Chemistry : Aromatic ketones are common structural motifs in pharmacologically active compounds. This particular scaffold could be explored for its potential as a building block in the design of novel therapeutic agents. The lipophilic nature (XLogP3 of 3.7) suggests it could be suitable for targeting non-polar binding pockets in enzymes or receptors.

-

Photochemistry : Aromatic ketones are known photoinitiators. The specific photochemical properties of this compound could be a subject of future research.

Safety and Handling

No specific MSDS is available for 3',2,2-Trimethylbutyrophenone. However, based on the general properties of aromatic ketones, the following precautions should be observed:

-

Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Hazards : Assumed to be a combustible liquid. Avoid contact with skin and eyes. May cause irritation. In case of contact, rinse thoroughly with water.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion and Future Directions

3',2,2-Trimethylbutyrophenone is an aromatic ketone with a unique combination of electronic and steric features. While detailed experimental data remains scarce, this guide has provided a comprehensive, predictive overview of its chemical properties, synthesis, spectroscopy, and reactivity based on fundamental chemical principles. The steric hindrance imparted by the 2,2-dimethylbutyl group is a defining characteristic that likely modulates its reactivity at the carbonyl center. Future experimental work is necessary to validate these predictions and to explore the potential applications of this molecule in synthetic chemistry, materials science, and drug discovery.

References

-

Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. [Link]

-

University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

-

LookChem. 3',2,2-Trimethylbutyrophenone. [Link]

-

PubChem. 4,3,3-Trimethylbutyrophenone. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

-

ScienceDaily. (2024). A new reaction to enhance aromatic ketone use in chemical synthesis. [Link]

-

Royal Society of Chemistry. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]

-

Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Filo. (2025). Predict the masses and the structures of the most abundant fragments observed in the mass spectra of the following compounds. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

ResearchGate. (2025). Synthesis of 2,2-dimethyl- 12-[3-methylbut-2-enyl]-2H,6H-pyrano[3,2-b]xanthen-6-one. [Link]

-

Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]

-

NIST WebBook. 3-Hydroxy-3-methyl-2-butanone. [Link]

-

Chemistry LibreTexts. (2020). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

- Google Patents. EP2769972A1 - Novel organoleptic compound.

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

NIST WebBook. 3-Butyn-2-ol, 2-methyl-. [Link]

-

Doc Brown's Chemistry. C7H16 infrared spectrum of 2,2,3-trimethylbutane. [Link]

-

Doc Brown's Chemistry. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum. [Link]

-

Automated Topology Builder. 3-Methylbutan-2-one | C5H10O | MD Topology | NMR | X-Ray. [Link]

-

Doc Brown's Chemistry. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. [Link]

Sources

- 1. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Synthesis of 2,2-dimethyl-1-(p-tolyl)butan-1-one

This guide provides a comprehensive overview of the synthetic routes for producing 2,2-dimethyl-1-(p-tolyl)butan-1-one, a valuable intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offering practical insights and detailed experimental protocols.

Introduction to 2,2-dimethyl-1-(p-tolyl)butan-1-one

2,2-dimethyl-1-(p-tolyl)butan-1-one, also known as 4'-methyl-2,2-dimethylbutyrophenone, is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a p-tolyl group attached to a bulky tert-butyl ketone moiety, makes it an interesting building block for more complex molecules. The synthesis of such ketones is a fundamental exercise in organic chemistry, often employing classic named reactions. This guide will focus on two primary and reliable synthetic pathways: the Friedel-Crafts acylation of toluene and a Grignard reagent-based approach.

Synthetic Pathways: A Comparative Analysis

The selection of a synthetic route is contingent on factors such as starting material availability, desired purity, scalability, and reaction conditions. Here, we present two robust methods for the synthesis of 2,2-dimethyl-1-(p-tolyl)butan-1-one.

Pathway 1: Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of an acyl group onto an aromatic ring.[1][2][3] In this case, toluene is acylated using pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][4]

Mechanism: The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of pivaloyl chloride with the Lewis acid catalyst.[2][4] This acylium ion then attacks the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-director; however, due to the steric hindrance of the bulky pivaloyl group, the para-substituted product, 2,2-dimethyl-1-(p-tolyl)butan-1-one, is the major product.[3][5]

Caption: Mechanism of Friedel-Crafts Acylation.

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane or Nitrobenzene | Inert solvent to dissolve reactants and facilitate the reaction. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid to generate the acylium ion.[1][4] |

| Temperature | 0°C to room temperature | The reaction is exothermic; cooling is necessary to control the reaction rate and prevent side reactions.[3] |

| Work-up | Aqueous acid (e.g., HCl) | To quench the reaction and decompose the aluminum chloride complex. |

Pathway 2: Grignard Reagent Addition to a Nitrile

An alternative and highly effective method involves the use of an organometallic reagent, specifically a Grignard reagent.[6][7] This pathway consists of two main steps: the formation of p-tolylmagnesium bromide and its subsequent reaction with pivalonitrile, followed by acidic hydrolysis to yield the desired ketone.[8][9][10]

Step 1: Formation of p-Tolylmagnesium Bromide

The Grignard reagent is prepared by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[11] It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water.[9]

Step 2: Reaction with Pivalonitrile and Hydrolysis

The nucleophilic carbon of the p-tolylmagnesium bromide attacks the electrophilic carbon of the nitrile group in pivalonitrile.[10][12] This forms an intermediate imine salt which, upon acidic work-up, hydrolyzes to the final ketone product.[8][12] A key advantage of this method is that the ketone is formed during the work-up, preventing a second addition of the Grignard reagent to the ketone.[9]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. scribd.com [scribd.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 3',2,2-Trimethylbutyrophenone

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3',2,2-trimethylbutyrophenone, also known as 1-(3-methylphenyl)-2,2-dimethylpropan-1-one (CAS 898765-02-1)[1][2]. In the absence of readily available, published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations herein are designed to serve as a robust reference for the identification, structural elucidation, and quality assessment of this compound in a research and development setting. Each section details the theoretical underpinnings of the technique, a standardized experimental protocol, and a thorough, causality-driven analysis of the predicted spectral features.

Introduction and Molecular Structure

3',2,2-Trimethylbutyrophenone is an aromatic ketone with a molecular formula of C₁₃H₁₈O and a molecular weight of 190.28 g/mol [1]. Its structure comprises a meta-substituted toluene ring linked to a carbonyl group, which is in turn bonded to a sterically bulky tert-butyl group. This combination of an aromatic system, a polar carbonyl functional group, and distinct aliphatic moieties gives rise to a unique and predictable spectroscopic fingerprint.

The unambiguous characterization of such molecules is paramount in drug discovery and chemical synthesis, where structural integrity dictates biological activity and product safety. Spectroscopic techniques provide a non-destructive and highly detailed view of the molecular architecture. This guide will systematically deconstruct the molecule to predict the output from four key analytical methods: NMR, IR, and MS.

Caption: Molecular structure of 3',2,2-Trimethylbutyrophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum is anticipated to be clean and highly informative, with distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0–8.0 ppm): The meta-substituted ring will give rise to four signals. The protons ortho to the acyl group (H-2' and H-6') will be the most deshielded due to the electron-withdrawing anisotropic effect of the carbonyl. The H-2' proton will likely appear as a singlet or a narrowly split triplet, while the other protons (H-4', H-5', H-6') will exhibit more complex splitting patterns (doublets, triplets, or multiplets) based on their ortho and meta coupling constants.

-

Aliphatic Region (δ 1.0–2.5 ppm):

-

Aryl-CH₃: The methyl group on the toluene ring is expected to produce a sharp singlet around δ 2.40 ppm.

-

tert-Butyl Group: The nine equivalent protons of the tert-butyl group will yield a prominent singlet around δ 1.30 ppm. Its upfield shift is characteristic of protons on an sp³ carbon, and the lack of adjacent protons results in a singlet.

-

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

|---|---|---|---|---|

| ~7.75 | s (or t) | 1H | H-2' | Deshielded by adjacent C=O group. |

| ~7.68 | d | 1H | H-6' | Ortho to C=O, deshielded. |

| ~7.35 | t | 1H | H-5' | Standard aromatic proton. |

| ~7.30 | d | 1H | H-4' | Standard aromatic proton. |

| ~2.40 | s | 3H | Ar-CH₃ | Typical benzylic methyl shift. |

| ~1.30 | s | 9H | C(CH₃)₃ | Shielded aliphatic protons, singlet due to quaternary neighbor. |

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. Due to symmetry, fewer than 13 signals are expected.

-

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, predicted to appear at δ > 200 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons between δ 125–140 ppm. The carbon bearing the acyl group (C-1') and the methyl group (C-3') will have characteristic shifts.

-

Aliphatic Carbons: Three signals are predicted: the quaternary carbon of the tert-butyl group (~δ 44 ppm), the three equivalent methyl carbons of the tert-butyl group (~δ 28 ppm), and the tolyl methyl carbon (~δ 21 ppm).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality |

|---|---|---|

| ~205 | C=O | Highly deshielded ketone carbonyl. |

| ~138 | C-3' | Aromatic carbon attached to the methyl group. |

| ~137 | C-1' | Aromatic carbon attached to the acyl group. |

| ~134 | C-5' | Aromatic CH. |

| ~130 | C-6' | Aromatic CH. |

| ~128 | C-4' | Aromatic CH. |

| ~127 | C-2' | Aromatic CH. |

| ~44 | C (CH₃)₃ | Quaternary aliphatic carbon. |

| ~28 | C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

| ~21 | Ar-CH₃ | Benzylic methyl carbon. |

Experimental Protocol for NMR

-

Sample Preparation: Dissolve ~10 mg of 3',2,2-trimethylbutyrophenone in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.

-

Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data & Interpretation

The IR spectrum of 3',2,2-trimethylbutyrophenone is expected to be dominated by absorptions from the carbonyl group and the C-H bonds of the aromatic and aliphatic portions.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment | Reference |

|---|---|---|---|---|

| 3100–3000 | Medium | C-H Stretch | Aromatic C-H | [3][4] |

| 3000–2850 | Strong | C-H Stretch | Aliphatic (CH₃) C-H | [4] |

| ~1690 | Strong | C=O Stretch | Aromatic Ketone | [4][5] |

| 1600–1450 | Medium-Weak | C=C Stretch | Aromatic Ring | [3] |

| 860–680 | Strong | C-H Bend (oop) | Aromatic C-H |[5] |

-

Key Diagnostic Peaks: The most telling absorption will be the strong C=O stretch for the aromatic ketone, expected near 1690 cm⁻¹.[4][5] The presence of C-H stretching absorptions both above and below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates and gently press them together to form a thin film.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition: Place the sample in the IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample holder (or pure KBr pellet).

-

Sample Scan: Run the sample spectrum over the range of 4000–400 cm⁻¹. The instrument software will automatically ratio the sample scan against the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, Electron Ionization (EI) is the most likely technique used for library matching.

Predicted Fragmentation & Interpretation

Upon electron ionization, the molecule will form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (190.28). The major fragmentation pathway for aromatic ketones is α-cleavage (cleavage of the bond adjacent to the carbonyl group).[6]

-

Molecular Ion (M⁺˙): A peak at m/z 190 is expected, corresponding to the intact molecule radical cation [C₁₃H₁₈O]⁺˙.

-

α-Cleavage (Pathway A): Cleavage of the bond between the carbonyl carbon and the tert-butyl group is highly favorable. This generates the stable m-toluoyl cation at m/z 119 and a tert-butyl radical. This is predicted to be the base peak due to the stability of the acylium ion.

-

α-Cleavage (Pathway B): Cleavage of the bond between the carbonyl carbon and the aromatic ring generates the stable tert-butyl cation at m/z 57 and an m-toluoyl radical. This peak is also expected to be very prominent.

-

Aromatic Fragments: A peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) may arise from further fragmentation of the m-toluoyl cation. A peak at m/z 77 ([C₆H₅]⁺) from the phenyl group is also possible.[6]

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Proposed Fragment Ion | Formula | Relative Abundance |

|---|---|---|---|

| 190 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₈O]⁺˙ | Low to Medium |

| 119 | [CH₃-C₆H₄-CO]⁺ | [C₈H₇O]⁺ | High (likely Base Peak) |

| 91 | [CH₃-C₆H₄]⁺ or [C₇H₇]⁺ | [C₇H₇]⁺ | Medium |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | High |

Caption: Predicted major fragmentation pathways for 3',2,2-Trimethylbutyrophenone in EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program starting at 50°C and ramping to 250°C at 10°C/min.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer ion source, where it is ionized by a 70 eV electron beam (standard EI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of 3',2,2-trimethylbutyrophenone. The predicted data, grounded in established spectroscopic principles, offers a detailed portrait of the molecule: NMR confirms the precise carbon-hydrogen framework and connectivity, IR spectroscopy validates the presence of key functional groups (aromatic ketone), and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This guide serves as an authoritative reference for scientists engaged in the synthesis, purification, and analysis of this compound, ensuring high standards of scientific integrity and trustworthiness in their research.

References

-

Lin, Y., et al. (2019). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). Fragmentation of Aromatic Ketones. GCMS Interpretation. Whitman College. Available at: [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemaxon. (n.d.). NMR Predictor. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Available at: [Link]

-

University of Puget Sound. (n.d.). IR Absorption Table. Available at: [Link]

-

ResearchGate. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available at: [Link]

-

speqqle. (n.d.). The software that makes spectroscopic analysis easy. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

-

NIR-Predictor. (n.d.). NIR Calibration Model. Available at: [Link]

-

S-PACT. (n.d.). PEAXACT Desktop App. Available at: [Link]

-

Prediktera. (n.d.). Hyperspectral Imaging Software. Available at: [Link]

-

The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

LookChem. (n.d.). 3',2,2-Trimethylbutyrophenone. Available at: [Link]

-

PubChem. (n.d.). 4',2,2-Trimethylbutyrophenone. Available at: [Link]

-

PubChem. (n.d.). 4,3,3-Trimethylbutyrophenone. Available at: [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one. Available at: [Link]

-

PubChem. (n.d.). (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Available at: [Link]

-

PubChem. (n.d.). 1-Cyclohexyl-2,2-dimethylpropan-1-one. Available at: [Link]

-

PubChem. (n.d.). 2,2-Di(methyl)propan-1-ol. Available at: [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1-prop-1-en-2-ylsulfanylpropane. Available at: [Link]

Sources

An In-depth Technical Guide to 3',2,2-Trimethylbutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3',2,2-Trimethylbutyrophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related analogs to provide a robust predictive characterization.

Core Identification and Chemical Structure

3',2,2-Trimethylbutyrophenone is systematically named 2,2-dimethyl-1-(3-methylphenyl)butan-1-one. Its core identity is defined by the Chemical Abstracts Service (CAS) number 898765-02-1 [1]. The molecular formula is C₁₃H₁₈O, corresponding to an exact mass of 190.135765 u and a molecular weight of approximately 190.28 g/mol [1].

Structural Elucidation

The structure of 3',2,2-Trimethylbutyrophenone features a butyrophenone core with key substitutions. A phenyl ring is acylated with a 2,2-dimethylbutanoyl group. The '3'' designation indicates that the methyl group on the phenyl ring is at the meta position relative to the butyryl chain. This arrangement distinguishes it from its isomers, such as 4',2,2-trimethylbutyrophenone.

A canonical SMILES representation for this structure is CCC(C)(C)C(=O)C1=CC(=C(C=C1)C). This notation provides a linear text-based representation of the molecular structure, which is invaluable for cheminformatics applications.

Figure 1: 2D Chemical Structure of 3',2,2-Trimethylbutyrophenone.

Synthesis Pathway: Friedel-Crafts Acylation

The most logical and established method for the synthesis of 3',2,2-Trimethylbutyrophenone is the Friedel-Crafts acylation of m-xylene. This electrophilic aromatic substitution reaction involves the reaction of m-xylene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The rationale for this approach lies in the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. The electron-rich m-xylene then acts as a nucleophile, attacking the acylium ion. The methyl groups on m-xylene are ortho-, para-directing; however, acylation at the 4-position (para to one methyl group and ortho to the other) is sterically hindered by the bulky 2,2-dimethylbutanoyl group. Therefore, the primary product is expected to be the result of acylation at the less hindered 5-position, which is also an activated position. Subsequent workup with water decomposes the aluminum chloride complex to yield the final ketone product.

Experimental Protocol: A Guided Approach

Materials:

-

m-Xylene

-

2,2-Dimethylbutanoyl chloride (Pivaloyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: 2,2-Dimethylbutanoyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Aromatic Substrate Addition: m-Xylene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture. The reaction is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3',2,2-Trimethylbutyrophenone.

Figure 2: Synthetic Workflow for 3',2,2-Trimethylbutyrophenone.

Predicted Spectroscopic Profile

In the absence of published experimental spectra for 3',2,2-Trimethylbutyrophenone, the following data are predicted based on the analysis of its structural features and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic C-H | 7.0 - 7.5 | Multiplet | 3H |

| Aromatic -CH₃ | ~2.4 | Singlet | 3H |

| -CH₂- | ~1.2 | Quartet | 2H |

| -C(CH₃)₂- | ~0.9 | Singlet | 6H |

| -CH₂-CH₃ | ~0.8 | Triplet | 3H |

The aromatic protons will appear as a complex multiplet due to meta and ortho coupling. The benzylic methyl group will be a singlet in the typical aromatic methyl region. The aliphatic portion will show a quartet for the methylene group coupled to the terminal methyl group (a triplet), and a sharp singlet for the gem-dimethyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl, aromatic, and aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 200 - 210 |

| Aromatic (quaternary) | 135 - 145 |

| Aromatic (CH) | 125 - 135 |

| Quaternary (-C(CH₃)₂-) | 40 - 50 |

| Methylene (-CH₂-) | 30 - 40 |

| Aromatic -CH₃ | ~21 |

| Gem-dimethyl (-C(CH₃)₂-) | 20 - 30 |

| Terminal -CH₃ | 5 - 15 |

The carbonyl carbon is expected to be the most downfield signal. The aromatic region will show several peaks corresponding to the substituted and unsubstituted carbons of the phenyl ring. The aliphatic region will contain signals for the quaternary, methylene, and methyl carbons of the butyryl chain.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak at m/z = 190. Key fragmentation patterns for butyrophenones include α-cleavage and McLafferty rearrangement[4].

Predicted Fragmentation Pattern:

-

m/z 190 [M]⁺: The molecular ion.

-

m/z 161: Loss of an ethyl radical (•CH₂CH₃) via α-cleavage.

-

m/z 133: Loss of a tert-butyl radical (•C(CH₃)₃) via α-cleavage. This is expected to be a prominent peak due to the stability of the resulting acylium ion.

-

m/z 119: Formation of the m-tolyl acylium ion [CH₃C₆H₄CO]⁺.

-

m/z 91: Formation of the tropylium ion [C₇H₇]⁺, characteristic of toluene derivatives.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the carbonyl and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O stretch (ketone) | 1680 - 1700 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-H bend (aromatic) | 690 - 900 | Strong |

The strong carbonyl stretch is a key diagnostic peak. The presence of both aromatic and aliphatic C-H stretching bands will also be evident.

Potential Applications in Drug Development

While no specific biological activities have been reported for 3',2,2-Trimethylbutyrophenone, the butyrophenone scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents.

Many butyrophenone derivatives are known to exhibit antipsychotic properties, primarily through their action as dopamine D₂ receptor antagonists. The substitution pattern on both the aromatic ring and the butyryl chain can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.

Given its structure, 3',2,2-Trimethylbutyrophenone could be a valuable starting point or intermediate for the synthesis of novel CNS-active compounds. Researchers in drug discovery may find this compound of interest for screening in assays related to dopamine and serotonin receptors, as well as other CNS targets. The specific trimethyl substitution pattern may offer a unique steric and electronic profile that could lead to novel pharmacological activities.

Conclusion

3',2,2-Trimethylbutyrophenone is a distinct chemical entity with a well-defined structure and a clear synthetic pathway via Friedel-Crafts acylation. While experimental data for this specific molecule is sparse, a comprehensive understanding of its properties can be extrapolated from established chemical principles and the behavior of related compounds. This guide provides a foundational technical overview to support further research and development involving this intriguing butyrophenone derivative.

References

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (n.d.). Retrieved January 18, 2026, from [Link]

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL. (2016, July 1). Retrieved January 18, 2026, from [Link]

-

(2021, March 16). F C alkylation of m xylene (Pre-lab lecture) [Video]. YouTube. Retrieved January 18, 2026, from [Link]

-

C 13 NMR | PDF | Nuclear Magnetic Resonance. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Solved experiment : friedel crafts alkylation of m-xylene | Chegg.com. (2022, April 3). Retrieved January 18, 2026, from [Link]

-

IR Absorption Table. (n.d.). Retrieved January 18, 2026, from [Link]

-

3',2,2-Trimethylbutyrophenone. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. 3',2,2-Trimethylbutyrophenone|lookchem [lookchem.com]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. youtube.com [youtube.com]

- 4. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2,2-dimethyl-1-(p-tolyl)butan-1-one

An In-depth Technical Guide to 2,2-dimethyl-1-(p-tolyl)butan-1-one

Introduction and Overview

2,2-dimethyl-1-(p-tolyl)butan-1-one is an aromatic ketone characterized by a p-tolyl group attached to a carbonyl carbon, which is itself part of a sterically hindered 2,2-dimethylbutanoyl moiety. Aromatic ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of more complex molecules, including active pharmaceutical ingredients (APIs). The butyrophenone scaffold (1-phenylbutan-1-one), for instance, is central to a class of antipsychotic medications[1].

The specific structure of 2,2-dimethyl-1-(p-tolyl)butan-1-one, featuring a bulky tert-butyl-like group adjacent to the carbonyl, introduces significant steric hindrance. This structural feature is predicted to profoundly influence its reactivity, particularly towards nucleophilic addition at the carbonyl carbon, when compared to less hindered analogues. This guide provides a comprehensive, albeit predictive, analysis of its chemical and physical nature to support researchers in synthetic chemistry and drug development.

Nomenclature and Molecular Structure

A clear understanding of a compound's identity begins with its systematic nomenclature and structure.

-

IUPAC Name: 2,2-dimethyl-1-(4-methylphenyl)butan-1-one

-

Common Synonyms: 4'-Methyl-2,2-dimethylbutyrophenone; p-Tolyl tert-pentyl ketone

-

CAS Number: Not assigned.

-

Molecular Formula: C₁₃H₁₈O

-

Molecular Weight: 190.28 g/mol

Caption: Chemical structure of 2,2-dimethyl-1-(p-tolyl)butan-1-one.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in different environments and are crucial for designing experimental protocols. The properties below are estimated based on trends observed in related structures such as 1-(p-tolyl)butan-1-one and other aromatic ketones[2][3][4][5].

Table 1: Estimated Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Data |

| Physical State | Colorless to pale yellow liquid | 1-(p-tolyl)butan-1-one is a colorless to pale yellow liquid[6]. The addition of two methyl groups is unlikely to change the state at room temperature. |

| Boiling Point | ~260-275 °C | Higher than 1-(p-tolyl)butan-1-one (248.6 °C) due to increased molecular weight and van der Waals forces. |

| Melting Point | Not applicable (liquid) | Consistent with the predicted liquid state at standard temperature and pressure. |

| Density | ~0.94 - 0.98 g/cm³ | Slightly lower than water, similar to other aromatic ketones. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether, toluene) | The polar carbonyl group allows for some interaction, but the large nonpolar hydrocarbon structure dominates, making it hydrophobic[3][5]. |

| Reactivity | The carbonyl group is susceptible to nucleophilic attack, though sterically hindered. The p-tolyl ring can undergo electrophilic aromatic substitution. | Aromatic ketones are generally less reactive towards nucleophiles than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring[7]. The 2,2-dimethyl groups provide significant steric hindrance, further reducing the reactivity of the carbonyl carbon. |

Proposed Synthesis Route: Friedel-Crafts Acylation

The most direct and logical method for synthesizing 2,2-dimethyl-1-(p-tolyl)butan-1-one is the Friedel-Crafts acylation of toluene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9][10][11][12]

The methyl group of toluene is an ortho-, para-directing activator. Due to the significant steric bulk of the incoming acyl group (2,2-dimethylbutanoyl), the substitution is expected to occur almost exclusively at the para position, leading to a high yield of the desired product.[11]

Caption: Workflow for the proposed Friedel-Crafts acylation synthesis.

Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Aluminum chloride reacts violently with water.[10]

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap (e.g., leading to a beaker of water to capture HCl gas).[8]

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. Cool the suspension in an ice bath.

-

Acyl Chloride Addition: Add 2,2-dimethylbutanoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

Toluene Addition: Following the formation of the acylium ion complex, add toluene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice, followed by the addition of concentrated HCl to decompose the aluminum complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and confirmation of synthesis. The following data is predicted based on established chemical shift values and fragmentation patterns of aromatic ketones.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | ~7.8 ppm (d, 2H, aromatic protons ortho to C=O), ~7.2 ppm (d, 2H, aromatic protons meta to C=O), ~2.4 ppm (s, 3H, tolyl -CH₃), ~1.6 ppm (q, 2H, -CH₂-), ~1.2 ppm (s, 6H, gem-dimethyl -C(CH₃)₂-), ~0.8 ppm (t, 3H, terminal -CH₃). |

| ¹³C NMR | ~205 ppm (C=O), ~145-135 ppm (aromatic carbons), ~45 ppm (quaternary C-2), ~30 ppm (-CH₂-), ~25 ppm (gem-dimethyl carbons), ~21 ppm (tolyl -CH₃), ~8 ppm (terminal -CH₃). |

| IR (Infrared) | ~1680 cm⁻¹ (strong, C=O stretch, conjugated), ~3050-3020 cm⁻¹ (C-H aromatic stretch), ~2970-2870 cm⁻¹ (C-H aliphatic stretch), ~1605, 1575 cm⁻¹ (C=C aromatic ring stretches). |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 190. Key Fragments: m/z 119 (p-tolylacylium ion, [CH₃C₆H₄CO]⁺, likely base peak from alpha-cleavage), m/z 91 (tropylium ion, [C₇H₇]⁺), m/z 57 (tert-butyl cation, [C(CH₃)₃]⁺, from cleavage on the other side of the carbonyl).[13][14] |

Inferred Safety and Handling Protocols

The handling of any chemical requires adherence to strict safety protocols. The following guidelines are based on safety data sheets for structurally similar butyrophenones.[15][16][17][18]

-

Potential Hazards:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Combustible liquid.[18]

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]

-

In case of skin contact: Wash off with soap and plenty of water.[15]

-

If inhaled: Move person into fresh air.[15]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]

-

Potential Applications in Research and Drug Development

While 2,2-dimethyl-1-(p-tolyl)butan-1-one itself has no documented biological activity, its structural class is of significant interest to medicinal chemists.

-

Synthetic Intermediate: Its primary value lies in its potential as a building block. The ketone functionality can be readily transformed into other functional groups (alcohols, alkenes, amines) to build more complex molecular architectures.

-

Scaffold for Novel Compounds: The butyrophenone core is famously found in antipsychotic drugs like Haloperidol.[1] Although this specific molecule is a substituted analogue, it could serve as a starting point for the synthesis of novel compounds to be screened for various biological activities. The steric hindrance introduced by the gem-dimethyl group could be exploited to modulate receptor binding affinity or metabolic stability.

-

Probing Structure-Activity Relationships (SAR): In a drug discovery program centered around an aromatic ketone pharmacophore, this compound could be synthesized as part of a library to probe the effects of steric bulk near the carbonyl group on biological efficacy.

References

- Lin, Y.-S., & Shiea, J. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.

- Lin, Y. S., & Shiea, J. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376.

- Lin, Y.-S., & Shiea, J. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry.

- Allen Institute. Ketones: Structure, Properties and Chemical test.

- eGyanKosh.

- organicmystery.com. Physical and Chemical Properties of Aldehydes and Ketones.

- OpenOChem Learn. Physical Properties of Ketones and Aldehydes.

- GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids.

- CDH Fine Chemical. (n.d.).

- Mondal, B. (2020, June 10).

- Scribd. (n.d.).

- Unacademy. (n.d.). NEET UG: Physical and Chemical Properties of Ketones.

- Weber State University. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.

- PubChemLite. (n.d.). 1-(p-tolyl)butan-1-one (C11H14O).

- SpectraBase. (n.d.). (R)-(-)-3-(1H-Pyrrol-2-yl)-1-p-tolylbutan-1-one - Optional[MS (GC)] - Spectrum.

- Sigma-Aldrich. (n.d.). 1-(p-Tolyl)butan-1-one | 4160-52-5.

- Sigma-Aldrich. (n.d.). 1-(p-Tolyl)butan-1-one | 4160-52-5. (Ambeed, Inc.).

- Fisher Scientific. (2014, September 8).

- ChemicalBook. (n.d.).

- The Organic Chemistry Tutor. (2016, December 28).

- Aldrich. (2025, November 6).

- Taylor & Francis. (n.d.). Butyrophenone – Knowledge and References.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Ketones: Structure, Properties and Chemical test. [allen.in]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 5. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 6. 1-(p-Tolyl)butan-1-one | 4160-52-5 [sigmaaldrich.com]

- 7. organicmystery.com [organicmystery.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GCMS Section 6.11.3 [people.whitman.edu]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. Butyrophenone - Safety Data Sheet [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Friedel-Crafts acylation of toluene with pivaloyl chloride

An In-depth Technical Guide to the Friedel-Crafts Reaction of Toluene with Pivaloyl Chloride: Navigating the Acylation-Alkylation Dichotomy

Abstract

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. While the acylation of toluene is a standard method for producing valuable aryl ketone intermediates, the use of sterically demanding reagents such as pivaloyl chloride introduces significant mechanistic complexities. This technical guide provides an in-depth analysis of the reaction between toluene and pivaloyl chloride under Friedel-Crafts conditions. It moves beyond a standard procedural description to explore the critical competition between the expected acylation pathway and an anomalous alkylation pathway, which proceeds via decarbonylation of the intermediate acylium ion. We will dissect the underlying principles governing this dichotomy, including steric hindrance and carbocation stability, and provide field-proven protocols to guide researchers in navigating this nuanced synthetic challenge.

The Foundational Principle: Canonical Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[1][2][3] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl halide to generate a highly electrophilic acylium ion.[4][5][6]

The general mechanism involves three key steps:

-

Formation of the Electrophile: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion.[7][8]

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring (toluene) attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

-

Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]

Toluene, possessing the electron-donating methyl group, is an activated aromatic ring that directs incoming electrophiles to the ortho and para positions.[10] In the case of acylation, the para isomer (p-tolyl tert-butyl ketone) is overwhelmingly favored due to the significant steric bulk of the incoming acyl group, which hinders approach to the ortho positions adjacent to the methyl group.

The Pivaloyl Anomaly: Decarbonylation and the Alkylation Pathway

When pivaloyl chloride is used as the acylating agent, a significant deviation from the standard mechanism is frequently observed. The bulky tert-butyl group on the pivaloyl acylium ion creates substantial steric strain. To relieve this strain, the acylium ion can undergo a competing reaction: decarbonylation (the loss of a carbon monoxide molecule).[11][12]

This decarbonylation event generates a highly stable tert-butyl carbocation.[12][13] This tertiary carbocation is an excellent electrophile and, once formed, readily participates in a Friedel-Crafts alkylation reaction with toluene.[11][13]

Key Factors:

-

Carbocation Stability: The formation of a stable tertiary carbocation is a powerful thermodynamic driving force for the decarbonylation step.

-

Irreversibility: The loss of carbon monoxide, a stable gas that escapes the reaction mixture, renders the decarbonylation step effectively irreversible, pushing the equilibrium toward the alkylation pathway.[11][12]

Consequently, instead of the expected ketone, the major product is often p-tert-butyltoluene.[14][15]

Experimental Protocol: Synthesis of p-tert-Butyltoluene

This protocol details the synthesis of p-tert-butyltoluene, the major product from the anomalous Friedel-Crafts reaction. The procedure emphasizes anhydrous conditions, as the Lewis acid catalyst is extremely sensitive to moisture.[4][16]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.3 g | 0.055 |

| Toluene | 92.14 | 40 mL (excess) | ~0.37 |

| Pivaloyl Chloride | 120.58 | 6.0 g (5.9 mL) | 0.050 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 20 mL | - |

| Concentrated HCl | 37% w/w | 15 mL | - |

| 5% Sodium Bicarbonate (NaHCO₃) | Aqueous | 30 mL | - |

| Brine (Saturated NaCl) | Aqueous | 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |

Experimental Workflow

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Page loading... [guidechem.com]

- 13. curlyarrows.com [curlyarrows.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 415. The reaction between aromatic compounds and derivatives of tertiary acids. Part II. The acylation of benzene derivatives by tertiary acid chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3',2,2-Trimethylbutyrophenone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3',2,2-trimethylbutyrophenone, a substituted aromatic ketone. The document details the fundamental molecular and physical properties, outlines a robust synthetic methodology based on the Friedel-Crafts acylation, and presents a thorough spectroscopic characterization. This includes an analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, identification, and potential application in further research.

Introduction

3',2,2-Trimethylbutyrophenone, also known by its IUPAC name 2,2-dimethyl-1-(3-methylphenyl)butan-1-one, is an organic compound belonging to the butyrophenone class of aromatic ketones. While specific applications in drug development are not widely documented, substituted butyrophenones are a well-established class of compounds with significant pharmacological activities, particularly as antipsychotics and neuroleptics. The structural features of 3',2,2-trimethylbutyrophenone, including the steric hindrance provided by the tert-butyl group adjacent to the carbonyl and the meta-substitution on the phenyl ring, make it a molecule of interest for synthetic and medicinal chemistry. Understanding its synthesis and spectroscopic properties is crucial for its potential use as a building block or a target molecule in various research and development endeavors.

Molecular and Physical Properties

The fundamental properties of 3',2,2-trimethylbutyrophenone are summarized in the table below. These properties are essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| CAS Number | 898765-02-1 | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | N/A |

| Boiling Point | 272.9 ± 9.0 °C (Predicted) | [2] |

| Density | 0.935 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP | 3.7 | [1] |

Synthesis of 3',2,2-Trimethylbutyrophenone

A reliable method for the synthesis of 3',2,2-trimethylbutyrophenone is the Friedel-Crafts acylation of m-xylene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Reaction Scheme

Caption: Friedel-Crafts acylation for the synthesis of 3',2,2-Trimethylbutyrophenone.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 3',2,2-trimethylbutyrophenone.

Materials:

-

m-Xylene

-

2,2-Dimethylbutanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In the addition funnel, prepare a solution of 2,2-dimethylbutanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add m-xylene (1.2 equivalents) dropwise via the addition funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice. Add 1M HCl to dissolve the aluminum salts. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 3',2,2-trimethylbutyrophenone.

Spectroscopic Characterization

The structural elucidation of 3',2,2-trimethylbutyrophenone is achieved through a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

-

Aromatic Protons (δ 7.0-7.5 ppm): The meta-substituted phenyl ring will exhibit a complex multiplet pattern for the four aromatic protons.

-

Methyl Protons on Phenyl Ring (δ ~2.4 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

-

Ethyl Group Protons (δ 0.8-1.8 ppm): The ethyl group attached to the quaternary carbon will show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Methyl Protons on Quaternary Carbon (δ ~1.3 ppm): The two methyl groups on the quaternary carbon will likely appear as a singlet, integrating to six protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (δ ~200-210 ppm): The ketone carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons.

-

Quaternary Carbon (δ ~45-55 ppm): The carbon atom bonded to the carbonyl group and the two methyl and one ethyl group.

-

Aliphatic Carbons (δ ~10-30 ppm): Signals corresponding to the methyl group on the phenyl ring, the two methyl groups on the quaternary carbon, and the methyl and methylene carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

-

C=O Stretch (1680-1700 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Medium to weak bands.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Strong bands from the methyl and ethyl groups.

-

C=C Stretch (Aromatic) (~1600 cm⁻¹ and ~1450 cm⁻¹): Two or more bands of variable intensity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 190.

-

Major Fragments:

-

Acylium Ion: A significant peak at m/z = 119, corresponding to the loss of the tert-butyl group.

-

Tropylium-like Ion: A peak at m/z = 91, representing the tolyl fragment.

-

tert-Butyl Cation: A peak at m/z = 57, from the cleavage of the bond between the carbonyl group and the quaternary carbon.

-

Safety and Handling

3',2,2-Trimethylbutyrophenone should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. The reagents used in the synthesis, particularly aluminum chloride and 2,2-dimethylbutanoyl chloride, are corrosive and moisture-sensitive and should be handled with care.

Conclusion

This technical guide has provided a detailed overview of 3',2,2-trimethylbutyrophenone, including its molecular and physical properties, a robust synthetic protocol, and a comprehensive analysis of its expected spectroscopic characteristics. This information serves as a valuable resource for researchers in organic and medicinal chemistry, facilitating its synthesis, identification, and exploration in future scientific studies.

References

-

LookChem. 3',2,2-Trimethylbutyrophenone. [Link]

Sources

Solubility of 2,2-dimethyl-1-(p-tolyl)butan-1-one in common solvents

An In-Depth Technical Guide to the Solubility Profile of 2,2-dimethyl-1-(p-tolyl)butan-1-one

Executive Summary

Introduction to 2,2-dimethyl-1-(p-tolyl)butan-1-one

2,2-dimethyl-1-(p-tolyl)butan-1-one is an aromatic ketone characterized by a p-tolyl group attached to a carbonyl, which is in turn bonded to a sterically hindered neopentyl-like substituent. Its structure suggests a compound with significant non-polar character, which has profound implications for its interaction with various solvents. While this specific molecule is not extensively documented, its structural motifs are common in organic chemistry, appearing in synthetic intermediates, and as scaffolds in medicinal chemistry. Understanding its solubility is a prerequisite for its effective use in any application, from choosing an appropriate reaction solvent to designing a viable formulation for delivery.

Key Structural Features:

-

Aromatic Ring (p-tolyl): Contributes to hydrophobicity and potential for π-π stacking interactions.

-

Carbonyl Group (C=O): A polar functional group capable of acting as a hydrogen bond acceptor.

-

Alkyl Moiety (2,2-dimethylbutyl): A bulky, non-polar group that significantly increases lipophilicity and steric hindrance around the carbonyl.

Physicochemical Properties: The Foundation of Solubility